Cas no 96687-23-9 (9-Octadecenoic acid(9Z)-,1,1'-[(1R)-1-(3-hydroxy-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl]ester (9CI))
![9-Octadecenoic acid(9Z)-,1,1'-[(1R)-1-(3-hydroxy-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl]ester (9CI) structure](https://nl.kuujia.com/scimg/cas/96687-23-9x500.png)
96687-23-9 structure
Productnaam:9-Octadecenoic acid(9Z)-,1,1'-[(1R)-1-(3-hydroxy-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl]ester (9CI)
9-Octadecenoic acid(9Z)-,1,1'-[(1R)-1-(3-hydroxy-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl]ester (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- 9-Octadecenoic acid(9Z)-,1,1'-[(1R)-1-(3-hydroxy-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl]ester (9CI)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl
- [(2R)-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate
- 18:1 MONOMETHYL PE
- 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine-N-methyl
- 9-Octadecenoic acid (Z)-, 1-(3-hydroxy-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl ester, P-oxide, (R)- (ZCI)
- 9-Octadecenoic acid (9Z)-, 1-(3-hydroxy-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl ester, (R)-
- 9-Octadecenoic acid (Z)-, 1-(3-hydroxy-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl ester, (R)-
- L-α-Dioleoylphosphatidyl-N-monomethylethanolamine
- L
- N-Methyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine
- LMGP02010331
- 1,2-Dope-Me
- 9-Octadecenoic acid, 1-(3-hydroxy-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl ester, P-oxide, [R-(E,E)]-
- PE-NMe(18:1(9E)/18:1(9E))
- 96687-23-9
- CHEBI:196823
- N-Methyl-1,2-dioleoylphosphatidylethanolamine
- 1,2-di-(9E-octadecenoyl)-sn-glycero-3-phospho-N-methylethanolamine
- 9-Octadecenoic acid, 1-(3-hydroxy-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl ester, [R-(E,E)]-
-
- Inchi: 1S/C42H80NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43-3)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,40,43H,4-17,22-39H2,1-3H3,(H,46,47)/b20-18-,21-19-/t40-/m1/s1
- InChI-sleutel: LPXFOQGBESUDAX-NLEYBKGJSA-N
- LACHT: [C@H](COP(O)(=O)OCCNC)(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Berekende eigenschappen
- Exacte massa: 757.562155
- Monoisotopische massa: 757.562155
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 9
- Zware atoomtelling: 52
- Aantal draaibare bindingen: 42
- Complexiteit: 912
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 2
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 13.3
- Topologisch pooloppervlak: 120
Experimentele eigenschappen
- Dichtheid: 0.997
- Kookpunt: 760.2°Cat760mmHg
- Vlampunt: 413.6°C
- Brekindex: 1.479
- PSA: 130.20000
- LogboekP: 12.26030
- Kleur/vorm: 10 mg/mL (850850C-25mg)
9-Octadecenoic acid(9Z)-,1,1'-[(1R)-1-(3-hydroxy-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl]ester (9CI) Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- Opslagvoorwaarde:−20°C
9-Octadecenoic acid(9Z)-,1,1'-[(1R)-1-(3-hydroxy-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl]ester (9CI) Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 850850P-25MG |
18:1 Monomethyl PE |
96687-23-9 | 25mg |
¥2215.34 | 2023-11-02 | ||
A2B Chem LLC | AX62409-100mg |
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl |
96687-23-9 | >99% | 100mg |
$917.00 | 2024-04-19 | |
A2B Chem LLC | AX62409-25mg |
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl |
96687-23-9 | >99% | 25mg |
$707.00 | 2024-04-19 | |
A2B Chem LLC | AX62409-500mg |
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl |
96687-23-9 | >99% | 500mg |
$3417.00 | 2024-04-19 |
9-Octadecenoic acid(9Z)-,1,1'-[(1R)-1-(3-hydroxy-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl]ester (9CI) Gerelateerde literatuur
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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- Oplosmiddelen en organische chemicaliën organische verbindingEN Vetten en vetachtige moleculen glycerofosfolipiden fosfatidylethanolamine
- Oplosmiddelen en organische chemicaliën organische verbindingEN Vetten en vetachtige moleculen glycerofosfolipiden Glycerofosfoethanolamines fosfatidylethanolamine
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